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Compound of Interest

Compound Name: Methyl 2-(3-ethoxyphenyl)acetate

Cat. No.: B8689783

Get Quote

A Note on the Compound Identity: Initial searches for "Methyl (3-ethoxyphenyl)acetate" did not

yield sufficient public-domain data to construct a comprehensive technical guide. The closely

related compound, Methyl (3-methoxyphenyl)acetate, is well-documented and commercially

available. This guide will, therefore, focus on the latter, assuming a possible typographical error

in the original query.

Introduction

Methyl (3-methoxyphenyl)acetate is an aromatic ester that serves as a valuable intermediate in

organic synthesis. Its structural motif, featuring a methoxy-substituted phenyl ring attached to a

methyl acetate group, is of significant interest in medicinal chemistry and drug development.

The presence of the methoxy group can profoundly influence the pharmacokinetic and

pharmacodynamic properties of a molecule. This guide provides a detailed overview of the

physicochemical properties, synthesis, spectroscopic characterization, and potential
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applications of Methyl (3-methoxyphenyl)acetate for researchers, scientists, and professionals

in drug development.

Physicochemical Properties
Methyl (3-methoxyphenyl)acetate is a colorless to pale yellow liquid under standard conditions.

[1] A summary of its key physicochemical properties is presented in the table below.

Property Value Source(s)

Molecular Formula C₁₀H₁₂O₃ [2][3]

Molecular Weight 180.203 g/mol [2][3]

CAS Number 18927-05-4 [2][3]

Physical Form Liquid [1]

Boiling Point 130 °C (at 20 mmHg) [2]

IUPAC Name
methyl 2-(3-

methoxyphenyl)acetate
[4]

InChI Key
BSVIOYCZTJRBDB-

UHFFFAOYSA-N
[1][3]

SMILES
COC(=O)CC1=CC=CC(=C1)O

C
[2]

Synthesis of Methyl (3-methoxyphenyl)acetate
The synthesis of Methyl (3-methoxyphenyl)acetate can be achieved through several

established organic chemistry routes. A common and straightforward method is the Fischer

esterification of (3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of Methyl (3-

methoxyphenyl)acetate from (3-methoxyphenyl)acetic acid.

Materials:
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(3-methoxyphenyl)acetic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous solution)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (3-methoxyphenyl)acetic acid in an excess

of anhydrous methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution while stirring.

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically

monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up:

Cool the reaction mixture to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude Methyl (3-methoxyphenyl)acetate can be purified by vacuum

distillation to obtain the final product.

Causality Behind Experimental Choices:

Excess Methanol: Using an excess of methanol drives the equilibrium of the esterification

reaction towards the product side, maximizing the yield.

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making

the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted

starting material, and any water-soluble byproducts, ensuring the purity of the final product.

Reaction Work-up & Purification

(3-methoxyphenyl)acetic acid + Methanol H₂SO₄ (catalyst)
Add

Reflux
Heat

Evaporation of excess Methanol Extraction with organic solvent Aqueous Washing (H₂O, NaHCO₃, Brine) Drying (MgSO₄) Vacuum Distillation Methyl (3-methoxyphenyl)acetate

Click to download full resolution via product page

Synthesis workflow for Methyl (3-methoxyphenyl)acetate.

Spectroscopic Characterization
The structure of Methyl (3-methoxyphenyl)acetate can be confirmed using various

spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry are discussed below.
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¹H NMR Spectroscopy
The proton NMR spectrum of Methyl (3-methoxyphenyl)acetate will exhibit characteristic

signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in

the aromatic region (typically δ 6.8-7.3 ppm).

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons will be

observed around δ 3.6 ppm.

Methoxy Protons (-OCH₃ on the ring): A singlet for the three methoxy protons attached to the

aromatic ring will appear around δ 3.8 ppm.

Methyl Ester Protons (-COOCH₃): A singlet for the three methyl ester protons will be seen

around δ 3.7 ppm.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Key expected chemical shifts include:

Carbonyl Carbon (C=O): Around δ 172 ppm.

Aromatic Carbons: Multiple signals in the range of δ 112-160 ppm.

Methylene Carbon (-CH₂-): Around δ 41 ppm.

Methoxy Carbon (-OCH₃ on the ring): Around δ 55 ppm.

Methyl Ester Carbon (-COOCH₃): Around δ 52 ppm.

FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule.

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

C-O Stretch (Ester): A strong band in the region of 1250-1100 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm⁻¹ and 3000-

2850 cm⁻¹, respectively.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The molecular ion peak (M⁺) for Methyl (3-methoxyphenyl)acetate would be

observed at m/z = 180.20.

Spectroscopic Techniques

Data Analysis

Methyl (3-methoxyphenyl)acetate Sample

NMR (¹H, ¹³C) FT-IR Mass Spectrometry

Chemical Shifts & Coupling Functional Group Frequencies Molecular Ion Peak & Fragmentation

Structural Confirmation

Click to download full resolution via product page

Conceptual workflow for spectroscopic analysis.

Applications in Drug Development
While specific applications of Methyl (3-methoxyphenyl)acetate in marketed drugs are not

widely documented, its structural components are of significant interest in medicinal chemistry.

The methoxyphenyl group is a common motif in a variety of pharmacologically active

compounds.
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The presence of a methoxy group can influence a drug's properties in several ways:

Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which

can be modulated to control the drug's half-life.

Solubility and Lipophilicity: The methoxy group can alter the water solubility and lipophilicity

of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion

(ADME) profile.

Receptor Binding: The methoxy group can form hydrogen bonds with target receptors or

enzymes, enhancing binding affinity and potency.

Derivatives of methoxyphenylacetic acids and their esters have been investigated for a range

of biological activities, including anti-inflammatory and analgesic properties. Therefore, Methyl

(3-methoxyphenyl)acetate serves as a key building block for the synthesis of more complex

molecules with potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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